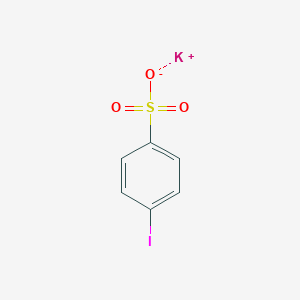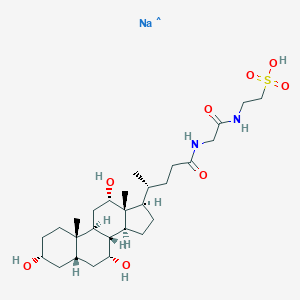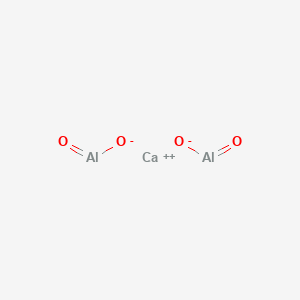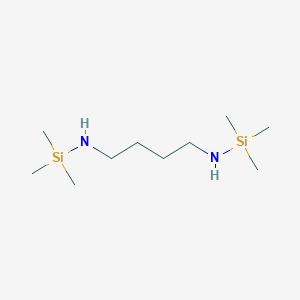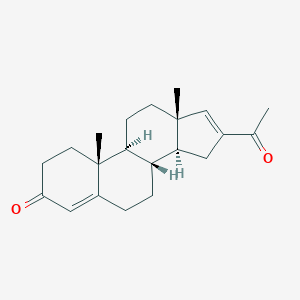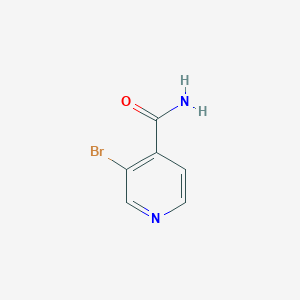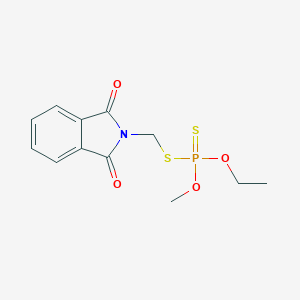![molecular formula C17H22N4S B084987 1,1-Bis[4-(dimethylamino)phenyl]thiourea CAS No. 13991-81-6](/img/structure/B84987.png)
1,1-Bis[4-(dimethylamino)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis[4-(dimethylamino)phenyl]thiourea is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of two dimethylamino groups attached to phenyl rings, which are further connected to a central thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Bis[4-(dimethylamino)phenyl]thiourea can be synthesized through the reaction of 4-(dimethylamino)phenyl isothiocyanate with 4-(dimethylamino)aniline. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-(dimethylamino)phenyl isothiocyanate+4-(dimethylamino)aniline→this compound
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in industrial production include ethanol, methanol, and other organic solvents that facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis[4-(dimethylamino)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The dimethylamino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Bis[4-(dimethylamino)phenyl]thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1-Bis[4-(dimethylamino)phenyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which influences its biological activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Bis[4-(dimethylamino)phenyl]urea: Similar structure but with an oxygen atom instead of sulfur.
1,1-Bis[4-(dimethylamino)phenyl]sulfide: Similar structure but with a sulfur atom instead of the thiourea moiety.
1,1-Bis[4-(dimethylamino)phenyl]amine: Similar structure but with an amine group instead of the thiourea moiety.
Uniqueness
1,1-Bis[4-(dimethylamino)phenyl]thiourea is unique due to its thiourea moiety, which imparts distinct chemical and biological properties. The presence of dimethylamino groups enhances its solubility and reactivity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
13991-81-6 |
|---|---|
Molekularformel |
C17H22N4S |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
1,3-bis[4-(dimethylamino)phenyl]thiourea |
InChI |
InChI=1S/C17H22N4S/c1-20(2)15-9-5-13(6-10-15)18-17(22)19-14-7-11-16(12-8-14)21(3)4/h5-12H,1-4H3,(H2,18,19,22) |
InChI-Schlüssel |
PZLTXMRUOFZLOW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)C(=S)N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N(C)C |
Piktogramme |
Acute Toxic; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


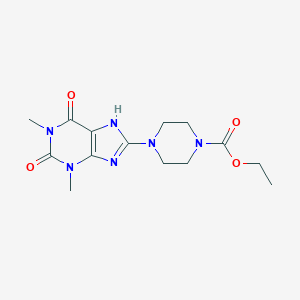
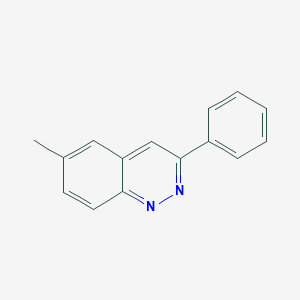
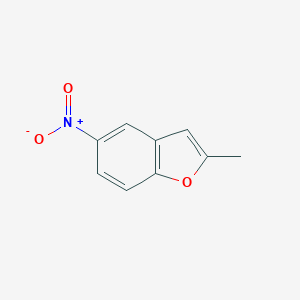
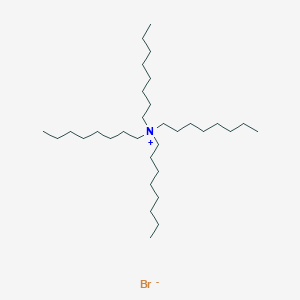
![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)
